4-(Aminomethyl)piperidine

Overview

Description

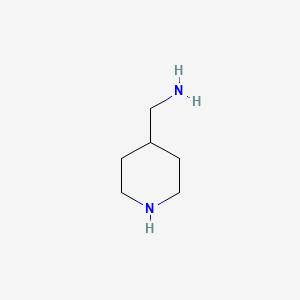

4-(Aminomethyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62826. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-(Aminomethyl)piperidine (4-AMP) is a trifunctional amine

Mode of Action

The mode of action of 4-AMP involves its interaction with its targets to bring about a change in their function. It has been used in the synthesis of Schiff bases . Schiff bases are often used in the creation of complex organic compounds, including pharmaceuticals, due to their ability to act as ligands.

Biochemical Pathways

It is known that 4-amp can be used in the preparation of linear poly(amido amine)s . These polymers can form micelles, which are often used in drug delivery systems to enhance the solubility of hydrophobic drugs and improve their bioavailability .

Result of Action

It is known that 4-amp can be used as a linker for the synthesis of dendron-oms hybrids . These hybrids have potential applications in various fields, including drug delivery, due to their unique structural properties.

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and linear poly(amido amine)s, which form micelles for controlled drug delivery . It interacts with various enzymes and proteins, including cytochrome P450 monooxygenase, which is involved in its metabolism . The compound’s interactions with these biomolecules are crucial for its function in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes such as glutamine synthetase-like protein and cytochrome P450 monooxygenase, which play roles in its metabolic pathways . These interactions can lead to changes in cellular function, including alterations in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it acts as a small molecule inhibitor of CD4-gp120 binding, which is significant in the context of HIV research . Additionally, it is involved in the synthesis of Schiff bases, which are important in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable, with a boiling point of 200°C and a melting point of 25°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme activation or inhibition, while at higher doses, it could potentially cause toxic or adverse effects. Detailed studies on dosage thresholds and toxicology are essential to determine the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 monooxygenase and glutamine synthetase-like protein . These enzymes facilitate its metabolism and degradation, leading to the formation of various metabolites. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Biological Activity

4-(Aminomethyl)piperidine is a chemical compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, with the molecular formula C6H14N2, is characterized by a piperidine ring substituted with an aminomethyl group at the 4-position. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. In particular, compounds based on this structure have been developed as inhibitors against Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based inhibitors demonstrated significant efficacy in preventing viral entry. For instance, compound CBS1118 exhibited effective inhibition with EC50 values less than 10 μM against both viruses, indicating broad-spectrum antifiloviral activity .

Inhibition of Histone Acetyltransferase (HAT)

This compound has also been investigated for its role in modulating histone acetylation through inhibition of the p300/CBP HAT activity. Compounds derived from this scaffold were screened for their ability to inhibit HAT activity, with some showing IC50 values as low as 620 nM, which is significantly potent compared to other analogs . The structure-activity relationship (SAR) studies revealed that modifications to the piperidine structure could enhance inhibitory potency.

Case Study 1: Antifiloviral Agents

A study focused on the discovery and optimization of small molecule inhibitors derived from this compound showed promising results against filoviruses. The research involved synthesizing various derivatives and testing their antiviral activity using pseudovirus systems. The most effective compounds were found to inhibit viral entry efficiently, paving the way for potential therapeutic applications in treating Ebola virus infections .

Case Study 2: Histone Acetylation Modulation

In another study, researchers synthesized a series of piperidine derivatives to evaluate their effects on histone acetylation. These compounds were tested for their ability to inhibit p300 HAT activity in vitro. The findings indicated that specific substitutions on the piperidine ring could significantly enhance inhibitory effects, suggesting a pathway for developing new epigenetic modulators .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Biological Activity | EC50/IC50 Value | Target |

|---|---|---|---|

| CBS1118 | Antiviral (Ebola & Marburg) | < 10 μM | Viral Entry |

| Compound 1 | HAT Inhibition | 8.6 μM | p300/CBP HAT |

| Compound 12 | HAT Inhibition | 620 nM | p300/CBP HAT |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Agents

Recent studies have identified derivatives of 4-(aminomethyl)piperidine as potent inhibitors of viral entry, specifically targeting the Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based compounds have shown remarkable efficacy against these viruses, with some compounds demonstrating effective metabolic stability and low toxicity in preliminary tests. For instance, compound CBS1118 exhibited an EC50 value of less than 10 μM against both Ebola and Marburg viruses, indicating its potential as a therapeutic agent for filovirus infections .

1.2 Cancer Therapeutics

Compounds derived from this compound have been explored as inhibitors of protein kinases involved in cancer progression. Notably, a study reported the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives that act as selective inhibitors of the PKB kinase pathway, which is crucial for tumor growth regulation. These compounds exhibited up to 150-fold selectivity for PKB over PKA, demonstrating their potential in cancer therapy .

1.3 Neurological Disorders

The compound has also been investigated for its effects on serotonin receptors, particularly the 5-HT1A type. Derivatives of this compound have shown promising results in treating depressive states and anxiety disorders by acting as agonists or antagonists at these receptors. The pharmacological profile indicates a potential for developing treatments for various neurological conditions .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound derivatives involves several chemical reactions, including the use of alkyl or benzyl chloroformates and acid chlorides. These synthetic strategies allow for the modification of the piperidine structure to enhance biological activity and selectivity against target enzymes or receptors .

2.2 Chemical Properties

The compound exhibits good solubility in organic solvents, which facilitates its use in various chemical reactions. Its ability to form complexes with other molecules has been studied extensively, leading to insights into its interactions at the molecular level .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(aminomethyl)piperidine, and how do reaction conditions influence yield and purity?

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key properties include solubility (water-miscible), boiling point (200°C), and flash point (174°F). Techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for assessing purity. For solid-state analysis, X-ray crystallography can resolve stereochemical configurations, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like NH₂ and CH₂ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (flash point 174°F) and potential skin/eye irritation, use fume hoods, flame-resistant gloves, and safety goggles. In case of exposure, rinse skin with water (15+ minutes) and seek medical attention for inhalation . Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives in kinase inhibition?

- Methodological Answer : Stereochemical configuration determines binding affinity to biological targets. For CHK1 inhibitors, the (R)-enantiomer of this compound showed 15-fold higher potency than the (S)-form due to optimized interactions with Lys38 and hydrophobic pockets in the enzyme active site. Crystallographic data revealed that the nitrile group in 2-cyanopyrazine derivatives forms hydrogen bonds with conserved residues, enhancing selectivity over CHK2 .

Q. What strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Methodological Answer : Conflicting data on pH-dependent reactivity (e.g., nucleophilic vs. basic behavior) can be addressed through systematic kinetic studies. Control variables such as ionic strength, solvent polarity, and temperature. For example, under acidic conditions (pH < 3), protonation of the amine reduces nucleophilicity, while at pH 7–9, the free amine participates in SN2 reactions. Use UV-Vis spectroscopy to monitor reaction progress and HPLC-MS to identify intermediates .

Properties

IUPAC Name |

piperidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEKQAPRXFBRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064569 | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-05-0 | |

| Record name | 4-(Aminomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7144-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.